molecular formula CaFH4O5P B1591462 Calcium fluorophosphate dihydrate CAS No. 37809-19-1

Calcium fluorophosphate dihydrate

Cat. No.: B1591462
CAS No.: 37809-19-1
M. Wt: 174.08 g/mol
InChI Key: NBTASZQYZYVJAU-UHFFFAOYSA-L
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Description

Calcium fluorophosphate dihydrate is a chemical compound with the formula CaFPO₃·2H₂O. It is a water-insoluble calcium source used in various applications, particularly in oxygen-sensitive environments. This compound is known for its diverse applications in current technologies and science, ranging from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals .

Mechanism of Action

The phosphate ions in Calcium fluorophosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, Calcium fluorophosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively .

Safety and Hazards

Calcium fluorophosphate dihydrate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium fluorophosphate dihydrate can be synthesized through the reaction of calcium phosphate with hydrofluoric acid. The reaction typically involves dissolving calcium phosphate in water and then adding hydrofluoric acid under controlled conditions to precipitate this compound .

Industrial Production Methods

Industrial production of this compound often involves the reaction of calcium carbonate or calcium hydroxide with phosphoric acid and hydrofluoric acid. The reaction is carried out in aqueous solution, and the product is then filtered, washed, and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Calcium fluorophosphate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids like hydrochloric acid and nitric acid, which can facilitate the hydrolysis and substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include calcium phosphate, hydrofluoric acid, and various calcium and phosphate derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium fluorophosphate dihydrate is unique due to its combination of calcium, phosphate, and fluoride ions, making it particularly useful in dental applications for remineralization and in industrial applications where a stable calcium source is required .

Properties

IUPAC Name

calcium;fluoro-dioxido-oxo-λ5-phosphane;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.FH2O3P.2H2O/c;1-5(2,3)4;;/h;(H2,2,3,4);2*1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTASZQYZYVJAU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-]P(=O)([O-])F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaFH4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583706
Record name Calcium phosphorofluoridate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37809-19-1
Record name Calcium phosphorofluoridate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium fluorophosphate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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